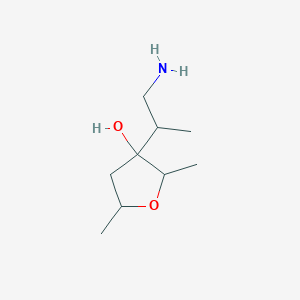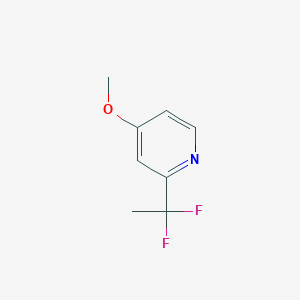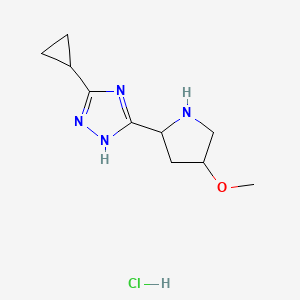
3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclopropyl group, a methoxypyrrolidinyl moiety, and a triazole ring, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions to introduce the cyclopropyl moiety.
Attachment of the Methoxypyrrolidinyl Group: This step can be carried out using nucleophilic substitution reactions where the methoxypyrrolidinyl group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1,2,4-oxadiazole
- 3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1,2,4-thiadiazole
Uniqueness
Compared to similar compounds, 3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride offers unique structural features that may confer distinct biological activities and chemical reactivity. Its triazole ring, in particular, provides a versatile platform for further functionalization and derivatization.
Eigenschaften
Molekularformel |
C10H17ClN4O |
|---|---|
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
3-cyclopropyl-5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C10H16N4O.ClH/c1-15-7-4-8(11-5-7)10-12-9(13-14-10)6-2-3-6;/h6-8,11H,2-5H2,1H3,(H,12,13,14);1H |
InChI-Schlüssel |
PKQYLRRHTHUTNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(NC1)C2=NC(=NN2)C3CC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



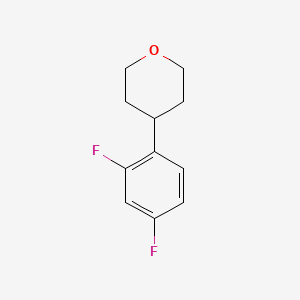
![4-[(2-Hydroxyethyl)amino]butan-2-one](/img/structure/B13222663.png)

![2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13222670.png)
![(5R,6R)-6-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}bicyclo[8.1.0]undecan-5-ol](/img/structure/B13222674.png)

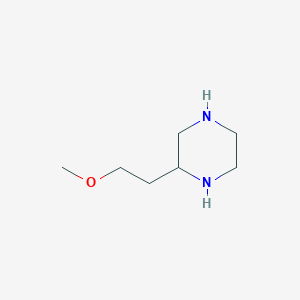
![2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13222690.png)
